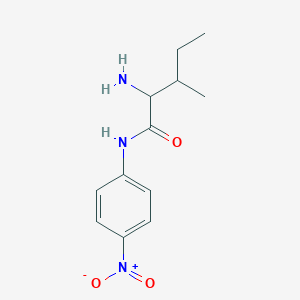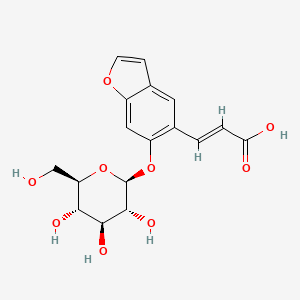
trans-Psoralenoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Psoralenoside is a naturally occurring benzofuran glycoside found in the seeds of Psoralea corylifolia, commonly known as Babchi. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. Psoralenoside is structurally related to psoralen, a well-known furanocoumarin, but differs by the presence of a glycoside moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of psoralenoside typically involves the extraction of Psoralea corylifolia seeds followed by chromatographic separation. The process begins with the backflow extraction of the seeds using water, followed by concentration of the extract. Acid hydrolysis is then performed, and the hydrolysate is subjected to macroporous adsorption resin to remove impurities. The purified extract is then eluted using an ethanol-water solution, and further purification is achieved through silica gel column chromatography .
Industrial Production Methods: Industrial production of psoralenoside follows a similar extraction and purification process but on a larger scale. The use of advanced chromatographic techniques such as ultra-performance liquid chromatography (UPLC) ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Psoralenoside undergoes various chemical reactions, including:
Oxidation: Psoralenoside can be oxidized to form psoralen and other related compounds.
Reduction: Reduction reactions can convert psoralenoside to its corresponding alcohol derivatives.
Substitution: Substitution reactions involving psoralenoside can lead to the formation of various derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions include psoralen, isopsoralen, and various glycoside derivatives .
Aplicaciones Científicas De Investigación
Psoralenoside has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various furanocoumarin derivatives.
Biology: Studied for its role in plant defense mechanisms and its interaction with other biomolecules.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders, cancer, and inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals and cosmetic products.
Mecanismo De Acción
Psoralenoside exerts its effects through several molecular mechanisms:
DNA Intercalation: Psoralenoside intercalates into the DNA double helix, forming covalent bonds with pyrimidine bases upon exposure to ultraviolet light. This leads to the formation of DNA cross-links, which can inhibit DNA replication and transcription.
Signal Transduction Pathways: Psoralenoside modulates various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Anti-inflammatory Effects: Psoralenoside has been shown to downregulate the expression of pro-inflammatory cytokines and upregulate anti-inflammatory genes.
Comparación Con Compuestos Similares
Psoralenoside is unique among benzofuran glycosides due to its glycoside moiety, which enhances its solubility and bioavailability. Similar compounds include:
Psoralen: A parent compound without the glycoside moiety, known for its use in PUVA therapy.
Isopsoralenoside: A structural isomer of psoralenoside with similar biological activities.
Bavachin: Another benzofuran derivative found in Psoralea corylifolia with distinct pharmacological properties.
Propiedades
Fórmula molecular |
C17H18O9 |
|---|---|
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
(E)-3-[6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H18O9/c18-7-12-14(21)15(22)16(23)17(26-12)25-11-6-10-9(3-4-24-10)5-8(11)1-2-13(19)20/h1-6,12,14-18,21-23H,7H2,(H,19,20)/b2-1+/t12-,14-,15+,16-,17-/m1/s1 |
Clave InChI |
XRLPSAYLYDMYGX-UWANWNIRSA-N |
SMILES isomérico |
C1=COC2=CC(=C(C=C21)/C=C/C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
C1=COC2=CC(=C(C=C21)C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B14802323.png)

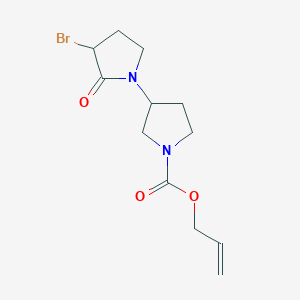
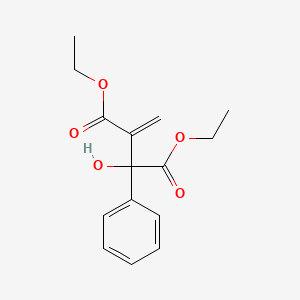
![3,4,5-trimethoxy-N'-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14802347.png)

![(1R,2R,3S,6R,7S,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B14802363.png)
![{1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14802370.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14802372.png)

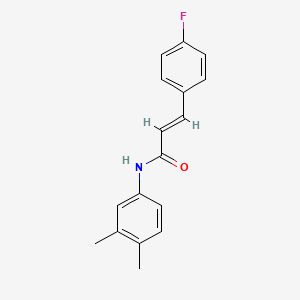
![(2S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14802387.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14802390.png)
